Product packaging for 3-Chlorothieno[2,3-b]pyridine(Cat. No.:CAS No. 53399-36-3)

3-Chlorothieno[2,3-b]pyridine

Cat. No.: B8814657
CAS No.: 53399-36-3
M. Wt: 169.63 g/mol
InChI Key: JMTPPTUTMHNAQB-UHFFFAOYSA-N
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Description

Overview of Fused Thiophene-Pyridine Systems

Fused thiophene-pyridine systems are a class of bicyclic heteroaromatic compounds that combine the structural features of both thiophene (B33073) and pyridine (B92270). acgpubs.org This fusion results in a rigid, planar structure that can engage in various molecular interactions, making it a valuable scaffold in drug discovery. vulcanchem.com The electronic properties of these systems can be fine-tuned by the mode of fusion and the nature of substituents, influencing their chemical reactivity and biological activity. vulcanchem.comniscpr.res.in Thienopyridine derivatives have shown a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects. researchgate.netrsc.org

The annulation of a thiophene ring to a pyridine ring can result in six possible isomers, which can be categorized into two groups: quinoline (B57606) analogues ([b]-fused systems) and isoquinoline (B145761) analogues ([c]-fused systems). tandfonline.com The thieno[2,3-b]pyridine (B153569) system belongs to the former group. These fused systems have applications beyond medicine, showing promise in the development of organic field-effect transistors and solar cells. acgpubs.orgresearchgate.net

Isomeric Thienopyridines and their Structural Distinctions

The constitutional isomerism in thienopyridines arises from the different arrangements of the thiophene and pyridine rings. The six possible isomers are:

thieno[2,3-b]pyridine

thieno[3,2-b]pyridine (B153574)

thieno[3,4-b]pyridine

thieno[2,3-c]pyridine (B153571)

thieno[3,2-c]pyridine (B143518)

thieno[3,4-c]pyridine (B8695171)

Among these, thieno[2,3-b]pyridine and thieno[3,2-b]pyridine are the most extensively studied isomers. tandfonline.comacs.org The key distinction between these isomers lies in the position of the sulfur and nitrogen atoms within the fused ring system. This structural variance significantly impacts the electronic distribution and, consequently, the chemical and physical properties of the molecule. niscpr.res.in For instance, the stability of the isomers can vary, with thieno[3,4-b]- and [3,4-c]pyridines being notably less stable than the other four isomers. tandfonline.com

The table below highlights the structural differences between the two most common isomers:

IsomerFusion TypeRelative Position of Heteroatoms
thieno[2,3-b]pyridine [b]-fused (quinoline analogue)The thiophene sulfur is adjacent to the pyridine nitrogen.
thieno[3,2-b]pyridine [b]-fused (quinoline analogue)The thiophene sulfur is separated from the pyridine nitrogen by a carbon atom.

Academic and Synthetic Significance of the Thieno[2,3-b]pyridine Core

The thieno[2,3-b]pyridine core is of significant academic and synthetic interest due to its prevalence in a multitude of pharmacologically active compounds. researchgate.net Its derivatives have been investigated for a wide array of therapeutic applications, including as anticancer, rsc.orgrsc.org anti-inflammatory, researchgate.net antiviral, rsc.org and antimicrobial agents. researchgate.netarabjchem.org The structural rigidity and specific electronic properties of the thieno[2,3-b]pyridine scaffold make it an attractive template for the design of kinase inhibitors and other targeted therapies. nih.govtandfonline.com

From a synthetic standpoint, the construction of the thieno[2,3-b]pyridine system can be approached in two primary ways: by constructing the pyridine ring onto a pre-existing thiophene or by forming the thiophene ring on a pyridine precursor. tandfonline.comresearchgate.net Various synthetic methodologies have been developed, including the Gould-Jacobs reaction, Friedländer synthesis, and Vilsmeier-Haack reaction, to access this important heterocyclic system. researchgate.netresearchgate.netthieme-connect.comresearchgate.net The versatility of these synthetic routes allows for the introduction of a wide range of substituents, enabling the systematic exploration of structure-activity relationships. tandfonline.com

Chemical Profile of 3-Chlorothieno[2,3-b]pyridine

The compound this compound is a halogenated derivative of the thieno[2,3-b]pyridine scaffold. The presence of the chlorine atom at the 3-position significantly influences its reactivity and serves as a key handle for further chemical modifications.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, reactivity, and potential applications.

PropertyValue
Molecular Formula C₇H₄ClNS
Molecular Weight 169.63 g/mol nih.gov
Appearance Not explicitly available, but related compounds are often solids. chemimpex.comchemicalbook.com
Solubility Likely has limited water solubility but is soluble in common organic solvents. vulcanchem.commdpi.com
CAS Number 53399-36-3 ambeed.com

Synthesis of this compound

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. One common approach involves the cyclization of appropriately substituted thiophene precursors. For instance, formylated chlorothieno[2,3-b]pyridine derivatives have been synthesized from N-protected 3-acetyl-2-aminothiophenes using the Vilsmeier-Haack reagent. researchgate.netthieme-connect.com The conditions of this reaction can be tailored to produce either the formylated or unformylated chlorothienopyridine. researchgate.netthieme-connect.com

Another general strategy for constructing the thieno[2,3-b]pyridine ring system involves the reaction of 3-cyanopyridine-2(1H)-thiones with various electrophiles, followed by intramolecular cyclization. researchgate.net While specific high-yield syntheses for this compound are not extensively detailed in the provided results, the general methodologies for thienopyridine synthesis are well-established.

Research Applications of this compound

The unique structural features of this compound make it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

Role as a Synthetic Intermediate

The chlorine atom at the 3-position of the thieno[2,3-b]pyridine ring is a reactive site that can be readily functionalized. This makes this compound a key intermediate in the synthesis of a variety of derivatives. It can participate in cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the introduction of aryl, heteroaryl, or other carbon-based substituents. vulcanchem.com Nucleophilic aromatic substitution reactions are also possible, enabling the introduction of various nucleophiles. vulcanchem.com

For example, the related 7-chlorothieno[3,2-b]pyridine (B1354074) is utilized in the synthesis of compounds targeting neurological disorders and in the development of kinase inhibitors. chemimpex.com Similarly, this compound can serve as a precursor for compounds with potential biological activities.

Applications in Medicinal Chemistry

The thieno[2,3-b]pyridine scaffold is a well-established pharmacophore, and its derivatives have been explored for a wide range of therapeutic targets. researchgate.netrsc.org While specific studies focusing solely on the biological activity of this compound are not abundant in the provided search results, the broader class of thieno[2,3-b]pyridines has demonstrated significant potential.

Research on various substituted thieno[2,3-b]pyridines has revealed their activity as:

Anticancer agents: They have shown growth inhibitory effects against various cancer cell lines, including those of the breast, colon, and leukemia. rsc.orgmdpi.com Some derivatives are believed to act by inhibiting enzymes like phospholipase C. rsc.orgresearchgate.net

Kinase inhibitors: The thieno[2,3-b]pyridine core has been used to design inhibitors of kinases such as Pim-1, which are implicated in cancer. tandfonline.com

Antimicrobial and anti-inflammatory agents: Various derivatives have exhibited promising antimicrobial and anti-inflammatory properties. researchgate.netarabjchem.org

The table below summarizes some of the reported biological activities of the broader thieno[2,3-b]pyridine class of compounds.

Biological ActivityTarget/MechanismReference
Anticancer Inhibition of phospholipase C, antiproliferative effects rsc.orgmdpi.comresearchgate.net
Kinase Inhibition Pim-1 inhibitors tandfonline.com
Antimicrobial Broad-spectrum activity researchgate.netarabjchem.org
Anti-inflammatory Various mechanisms researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClNS B8814657 3-Chlorothieno[2,3-b]pyridine CAS No. 53399-36-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53399-36-3

Molecular Formula

C7H4ClNS

Molecular Weight

169.63 g/mol

IUPAC Name

3-chlorothieno[2,3-b]pyridine

InChI

InChI=1S/C7H4ClNS/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H

InChI Key

JMTPPTUTMHNAQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)SC=C2Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Chlorothieno 2,3 B Pyridine and Its Derivatives

De Novo Construction of the Thieno[2,3-b]pyridine (B153569) Framework

The synthesis of the fused thieno[2,3-b]pyridine ring system can be broadly categorized into two primary approaches: constructing the pyridine (B92270) ring onto a pre-existing thiophene (B33073) (pyridine annulation) or forming the thiophene ring onto a pyridine precursor (thiophene annulation). researchgate.net Multicomponent reactions offer a third, highly efficient convergent strategy.

Strategies Involving Pyridine Ring Annulation on Thiophene Precursors

This approach begins with a substituted thiophene, onto which the pyridine ring is constructed. Various classical condensation reactions can be adapted for this purpose. The Friedländer and Gould-Jacobs reactions are notable methods for achieving this transformation. researchgate.net

One effective strategy involves the reaction of 2-aminothiophene derivatives with appropriate reaction partners. For instance, the reaction of a suitable thiophene derivative with cinnamonitriles has been shown to produce thieno[2,3-b]pyridines. nih.gov Another powerful method is the use of the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) on N-protected 3-acetyl-2-aminothiophenes or related acetamides. igi-global.comrsc.org This reaction not only facilitates the cyclization to form the pyridine ring but can also simultaneously introduce a chlorine atom, directly yielding chlorinated derivatives. rsc.org

Starting Thiophene PrecursorReagentsReaction TypeResulting DerivativeRef
N-(3-acetylthiophen-2-yl)acetamideVilsmeier-Haack Reagent (POCl₃/DMF)Cyclization/Chlorination4-Chloro-3-formylthieno[2,3-b]pyridine rsc.org
Thiophene derivativeCinnamonitrilesCondensation/CyclizationThieno[2,3-b]pyridine nih.gov
2-Aminothiophenesβ-KetoestersGould-Jacobs Reaction4-Hydroxythieno[2,3-b]pyridine derivative researchgate.net

Strategies Involving Thiophene Ring Annulation on Pyridine Precursors (e.g., Thorpe-Ziegler Cyclization)

Perhaps the more common approach involves annulating a thiophene ring onto a functionalized pyridine scaffold. researchgate.net The Thorpe-Ziegler cyclization is a cornerstone of this strategy. researchgate.netnuph.edu.ua This intramolecular condensation typically begins with the S-alkylation of a 3-cyanopyridine-2(1H)-thione with an α-halo compound containing an active methylene (B1212753) group (like α-haloacetonitriles or α-haloesters). researchgate.netigi-global.com The resulting intermediate, a 2-(alkylthio)-pyridine-3-carbonitrile, undergoes base-mediated cyclization to form a 3-aminothieno[2,3-b]pyridine derivative. igi-global.comnuph.edu.ua

This method is widely applicable, and various bases can be employed to promote the cyclization, including sodium ethoxide, potassium carbonate, or even catalyst-free conditions under high temperatures. researchgate.netresearchgate.net A related approach involves the reaction of pyridine-2-thione with various halogenated compounds to build the fused thiophene ring. eurjchem.comresearchcommons.org Similarly, cascade reactions starting from 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles, followed by alkylation and intramolecular cyclization, afford the thieno[2,3-b]pyridine core in excellent yields. scielo.br

Pyridine PrecursorReagentsReaction TypeResulting DerivativeRef
3-Cyanopyridine-2(1H)-thioneα-Haloacetonitrile, Base (e.g., K₂CO₃)S-alkylation, Thorpe-Ziegler Cyclization3-Aminothieno[2,3-b]pyridine researchgate.netigi-global.com
2-Alkylsulphanil-pyridinesBaseThorpe-Ziegler Cyclization3-Aminothieno[2,3-b]pyridine derivative nuph.edu.ua
2-Amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitrileα-Halogen compounds, Sodium alkoxideAlkylation, Intramolecular Cyclization3-Aminothieno[2,3-b]pyridine derivative scielo.br

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) represent a highly efficient and atom-economical strategy for synthesizing complex heterocyclic systems like thieno[2,3-b]pyridines in a single step from simple starting materials. researchgate.nettandfonline.com These reactions often proceed under mild conditions and can generate a diverse library of derivatives by simply varying the initial components. researchgate.net

A common MCR approach is a variation of the Gewald aminothiophene synthesis, where a mixture of an aldehyde, malononitrile (B47326), a sulfur source (like elemental sulfur or cyanothioacetamide), and an alkylating agent are condensed. nuph.edu.uaresearchgate.nettandfonline.com For example, a five-component reaction of an aromatic aldehyde, ethyl acetoacetate, 2-cyanothioacetamide, piperidine, and methyl iodide can produce highly substituted thieno[2,3-b]pyridines with yields up to 96%. researchgate.net Lewis bases such as triethylamine (B128534) or N-methylmorpholine are often used to catalyze these condensations. nuph.edu.uaresearchgate.nettandfonline.com

ComponentsCatalyst/ConditionsKey FeaturesResulting DerivativeRef
Aromatic aldehyde, Acetophenone, Cyanothioacetamide, Alkylating agentBaseOne-pot condensationSubstituted thieno[2,3-b]pyridine researchgate.net
Aldehyde, Malononitrile, Hydrogen sulfide (B99878), Alkylating agentTriethylamine, then alkaliIn-situ formation of intermediates2-Alkoxycarbonyl-3,6-diaminothieno[2,3-b]pyridine researchgate.net
Chalcone, Malononitrile, Alkylhalide, Hydrogen sulfideN-methylmorpholineMichael addition followed by cyclization and alkylation3-Amino-4,6-diaryl-thieno[2,3-b]pyridine nuph.edu.ua
Aldehyde, Thiocyanoacetamide, 3-Oxobutanamide, Alkylating agentN-methylmorpholineFour-component reactionFunctionalized thieno[2,3-b]pyridine tandfonline.com

Targeted Chlorination Strategies at the 3-Position

Achieving chlorination specifically at the 3-position of the thieno[2,3-b]pyridine system can be accomplished either by incorporating the chlorine atom into a precursor molecule before the final ring closure or by direct, regioselective halogenation of the fully formed heterocyclic scaffold.

Synthesis via Chlorinated Precursors and Intermediates

This strategy relies on using a starting material that already contains the required chlorine atom. This approach offers excellent control over the position of the halogen. A prominent example is the reaction of N-protected N-(3-acetylthiophen-2-yl)acetamide with the Vilsmeier-Haack reagent. rsc.org This process results in a cyclization that forms the pyridine ring while simultaneously introducing a chlorine atom from the reagent, directly yielding a 4-chloro-thieno[2,3-b]pyridine derivative. igi-global.comrsc.org Although the chlorine is at the 4-position in this specific case, the principle demonstrates the utility of concurrent cyclization and chlorination.

The synthesis of related chlorinated heterocyclic systems provides further insight. For example, 3-chlorothieno[3,2-b]thiophene-2-carbonyl chlorides have been prepared from the corresponding carboxylic acids using thionyl chloride, highlighting a standard method for introducing chlorine onto a thiophene ring that could be part of a larger synthetic sequence. nih.gov

PrecursorReagentsTransformationProductRef
N-protected 2-aminothiophene derivativeVilsmeier-Haack Reagent (POCl₃/DMF)Pyridine annulation and chlorinationChlorinated thieno[2,3-b]pyridine derivative igi-global.comrsc.org
Substituted thienothiophene carboxylic acidThionyl Chloride (SOCl₂)Carboxylic acid to acid chloride conversion with chlorination3-Chlorothieno[3,2-b]thiophene-2-carbonyl chloride nih.gov

Regioselective Halogenation Approaches

Direct C-H halogenation of the thieno[2,3-b]pyridine ring presents a challenge in controlling regioselectivity, as the fused system has multiple C-H bonds with potentially similar reactivities. mdpi.com Functionalizing the C3-position of thiophene rings, in general, can be less straightforward than functionalizing the C2-position. acs.org

Despite these challenges, specific methods for direct chlorination at the 3-position have been developed. One notable example involves the reaction of 5-acetylthieno[2,3-b]pyridine with sodium hypochlorite (B82951) (bleach). researchgate.net This oxidative chlorination proceeds under mild conditions to furnish the desired 3-chloro-5-acetylthieno[2,3-b]pyridine. researchgate.net This demonstrates that the substituents already present on the ring system can influence the outcome of the halogenation. Another strategy to control regioselectivity in heterocyclic systems involves the formation of an N-oxide, which can activate specific positions toward halogenation. acs.org While demonstrated for bromination, this principle could potentially be extended to chlorination, offering an alternative route to specifically functionalized products. acs.org

SubstrateReagentsReaction TypeProductRef
5-Acetylthieno[2,3-b]pyridineSodium Hypochlorite (NaOCl)Oxidative Chlorination3-Chloro-5-acetylthieno[2,3-b]pyridine researchgate.net
Fused Azine (general)Methyltrioxorhenium/Urea-H₂O₂, then Ts₂O/TBAClOne-pot Oxidation/ChlorinationC2-Chlorinated N-oxide product acs.org

Green Chemistry and Sustainable Synthesis Approaches

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For the synthesis of 3-chlorothieno[2,3-b]pyridine and its derivatives, green chemistry principles are being increasingly applied to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. Key strategies include the use of alternative reaction media, such as water, and the design of one-pot reaction sequences that reduce the number of purification steps and associated solvent waste.

Solvent-Free and Aqueous Medium Reactions

Traditional organic syntheses often rely on volatile and toxic organic solvents. Shifting to aqueous medium or solvent-free conditions represents a significant step towards a more sustainable chemical process. Water is an ideal solvent from a green chemistry perspective due to its availability, non-toxicity, and non-flammability. niscpr.res.in

Research has demonstrated the feasibility of synthesizing the thieno[2,3-b]pyridine scaffold in aqueous systems. One notable eco-friendly approach involves the reaction of 2-aminothiophene with α,β-unsaturated ketones or aldehydes. niscpr.res.in This method highlights that a solvent system of acetic acid and water or ethanol (B145695) and water is particularly effective for this transformation. niscpr.res.in Interestingly, using only water or other single solvents did not lead to product formation, indicating the crucial role of the mixed-solvent system in facilitating the reaction, which proceeds through a condensation and subsequent ring cyclization. niscpr.res.in The use of microwave irradiation in conjunction with an aqueous medium has been shown to reduce reaction times and increase yields compared to conventional heating methods. niscpr.res.in

Another example involves the synthesis of ethyl 3-amino-6-chlorothieno[2,3-b]pyridine-2-carboxylate. This process is carried out by reacting 3-cyano-2,6-dichloropyridine with ethyl thioglycolate in a mixture of N,N-dimethylformamide (DMF) and water at 0°C. rsc.org While DMF is not a green solvent, the inclusion of water and the low temperature contribute to a more controlled and efficient process. Subsequent hydrolysis of the ester to the corresponding carboxylic acid is often performed in an aqueous solution of sodium hydroxide (B78521) with ethanol. rsc.org

Table 1: Examples of Aqueous Medium Reactions in Thieno[2,3-b]pyridine Synthesis

Starting Materials Reagents/Solvent System Product Key Findings Reference
2-Aminothiophene, Arylidene derivatives Acetic acid/Water or Ethanol/Water (1:1, v/v) Substituted thieno[2,3-b]pyridines Mixed aqueous system is essential for the reaction; other solvents gave poor yields. niscpr.res.in niscpr.res.in
3-Cyano-2,6-dichloropyridine, Ethyl thioglycolate Potassium hydroxide, DMF/Water Ethyl 3-amino-6-chlorothieno[2,3-b]pyridine-2-carboxylate Reaction proceeds at 0°C; water is a key component of the reaction mixture. rsc.org rsc.org

One-Pot Reaction Sequences

Multicomponent reactions are frequently employed for the construction of highly functionalized pyridine and thienopyridine systems. researchgate.net A common strategy involves the condensation of an aldehyde, a compound with an active methylene group (like malononitrile or ethyl cyanoacetate), and a sulfur source. tandfonline.com For instance, a five-component reaction for synthesizing thienopyridine derivatives involves the rapid and efficient condensation of an aromatic aldehyde, ethyl acetoacetate, 2-cyanothioacetamide, piperidine, and methyl iodide under mild conditions, yielding products in the range of 75-96%. researchgate.net This method is considered "green" as it avoids the pre-synthesis of lachrymatory reagents. researchgate.net

Another efficient one-pot method has been developed for synthesizing functionalized thieno[2,3-b]pyridines through the multicomponent condensation of aromatic aldehydes, malononitrile, and thiophenol using catalysts like nanocrystalline magnesium oxide. scielo.br This leads to the formation of 2-amino-4-aryl-6-(phenylthio)pyridine-3,5-dicarbonitrile derivatives, which can then be alkylated and cyclized in the same pot to yield the final thieno[2,3-b]pyridine products in excellent yields and short reaction times. scielo.br

The Vilsmeier-Haack reaction provides another route for the one-pot synthesis of 4-chlorothieno[2,3-b]pyridine (B3024653) derivatives from 3-acetyl-2-aminothiophenes. thieme-connect.com This two-step, one-pot process allows for the construction of the fused pyridine ring and the introduction of the chlorine atom in a single sequence. thieme-connect.com Furthermore, the use of environmentally friendly solvents like polyethylene (B3416737) glycol (PEG400) has been explored for the one-pot synthesis of thieno[3,2-b]pyridine (B153574) derivatives, a structural isomer of the target compound, suggesting potential applicability for greener thieno[2,3-b]pyridine synthesis. core.ac.uk

Table 2: Selected One-Pot Syntheses for Thieno[2,3-b]pyridine Derivatives

Reaction Type Starting Materials Reagents/Catalyst Product Scope Key Advantages Reference
Five-Component Reaction Aromatic aldehyde, Ethyl acetoacetate, 2-Cyanothioacetamide, Piperidine, Methyl iodide - Substituted thieno[2,3-b]pyridines High efficiency (75-96% yield), avoids lachrymatory intermediates, resource-efficient. researchgate.net researchgate.net
Three-Component Reaction Aldehydes, Malononitrile, Thiophenol Nanocrystalline MgO 2-Amino-4-aryl-6-mercaptopyridine precursors Precursors for thieno[2,3-b]pyridines are formed in a stepwise, one-pot reaction. scielo.br scielo.br
Vilsmeier-Haack Reaction 3-Acetyl-2-aminothiophenes POCl₃, DMF 4-Chlorothieno[2,3-b]pyridine derivatives Direct, two-step one-pot construction of the chloro-substituted fused ring system. thieme-connect.com thieme-connect.com
Multicomponent Condensation Malononitrile, Hydrogen sulfide, Aldehydes Triethylamine, then alkali/alkylating agent 4-Alkyl/aryl-3,6-diamino-5-cyanothieno[2,3-b]pyridines In-situ formation and subsequent reaction of intermediates. researchgate.net researchgate.net

Elucidation of Chemical Reactivity and Transformation Pathways of 3 Chlorothieno 2,3 B Pyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridine (B92270) ring, enhanced by the fused thiophene (B33073) moiety, renders the 3-position of the thieno[2,3-b]pyridine (B153569) scaffold susceptible to nucleophilic attack. This allows for the displacement of the chlorine atom by a variety of nucleophiles.

Mechanistic Investigations of Chlorine Displacement

The mechanism of nucleophilic aromatic substitution (SNAr) on chloro-substituted pyridines generally proceeds through a two-step addition-elimination pathway. pearson.com A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. pearson.com This intermediate is stabilized by resonance, with the negative charge delocalized across the aromatic system and onto the electronegative nitrogen atom. pearson.com Subsequent elimination of the chloride leaving group restores the aromaticity of the ring, yielding the substituted product. The electron-withdrawing character of the nitrogen atom in the pyridine ring activates the system towards nucleophilic attack. pearson.com

Reactivity Profile with Diverse Nucleophiles

The chlorine atom at the 3-position of thieno[2,3-b]pyridine can be displaced by a range of nucleophiles, including amines, alkoxides, thiols, and azides.

Amines: The reaction with various primary and secondary amines provides access to a diverse array of 3-aminothieno[2,3-b]pyridine derivatives. nih.govbenthamscience.comeurjchem.com These reactions are fundamental in the synthesis of compounds with potential biological activity. benthamscience.comsciforum.net

Alkoxides: Alkoxide nucleophiles react to form 3-alkoxythieno[2,3-b]pyridine derivatives. nih.gov For instance, reaction with sodium methoxide (B1231860) would yield 3-methoxythieno[2,3-b]pyridine.

Thiols: Thiols can also serve as effective nucleophiles, leading to the formation of 3-thioethers of the thieno[2,3-b]pyridine core. scielo.br

Azides: The substitution with sodium azide (B81097) introduces an azido (B1232118) group at the 3-position, which can be a precursor for further transformations. sciforum.net

The following table summarizes the SNAr reactions of 3-chlorothieno[2,3-b]pyridine with various nucleophiles.

NucleophileProduct Type
Amines (R-NH₂)3-Aminothieno[2,3-b]pyridines
Alkoxides (R-O⁻)3-Alkoxythieno[2,3-b]pyridines
Thiols (R-S⁻)3-(Alkyl/Aryl)thiothieno[2,3-b]pyridines
Azide (N₃⁻)3-Azidothieno[2,3-b]pyridine

Influence of Substituent Effects on SNAr Efficiency

The efficiency of nucleophilic aromatic substitution on the thieno[2,3-b]pyridine ring system is influenced by the electronic nature of other substituents on the ring. Electron-withdrawing groups on the pyridine or thiophene ring can further activate the system towards nucleophilic attack, thereby increasing the reaction rate. Conversely, electron-donating groups may decrease the reactivity. For example, the presence of a cyano group can enhance the electrophilicity of the carbon bearing the chlorine, facilitating the substitution. sciforum.net

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions provide powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of this compound.

Palladium-Catalyzed Carbon-Carbon Bond Formation

Palladium catalysts are widely employed to facilitate the coupling of this compound with various organometallic reagents.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloro-substituted thienopyridine with boronic acids or their derivatives in the presence of a palladium catalyst and a base. researchgate.net This method is highly effective for the formation of aryl- or heteroaryl-substituted thieno[2,3-b]pyridines. researchgate.netresearchgate.net

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon triple bond by reacting this compound with a terminal alkyne. researchgate.netmdpi.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. washington.edu

The table below provides an overview of palladium-catalyzed carbon-carbon bond-forming reactions.

Coupling ReactionReagentBond Formed
Suzuki-MiyauraAryl/Heteroarylboronic acidC-C (Aryl/Heteroaryl)
SonogashiraTerminal alkyneC-C (Alkynyl)

Carbon-Nitrogen Bond Formation

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for the formation of carbon-nitrogen bonds. It allows for the coupling of this compound with a wide range of primary and secondary amines to produce 3-aminothieno[2,3-b]pyridine derivatives. researchgate.net This reaction often offers milder conditions and broader substrate scope compared to traditional SNAr reactions. researchgate.netevitachem.com

The following table summarizes the Buchwald-Hartwig amination reaction.

Coupling ReactionReagentBond Formed
Buchwald-Hartwig AminationPrimary/Secondary AmineC-N

Other Advanced Cross-Coupling Strategies

Beyond the more common cross-coupling reactions, this compound and its isomers can participate in other advanced coupling strategies to form complex molecular architectures. For instance, the Sonogashira coupling, which forms carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne, has been successfully applied to thienopyridine systems. igi-global.comuminho.pt This reaction typically employs a palladium catalyst and a copper co-catalyst.

A notable application involves the synthesis of 2-(hetero)arylthieno[2,3-b]pyridines from 2,3-dihalopyridines. uminho.pt The process begins with a selective Sonogashira coupling of an alkyne at the 2-position of a 2-bromo-3-chloropyridine, followed by cyclization with sodium sulfide (B99878) to construct the fused thiophene ring. igi-global.comuminho.pt This methodology demonstrates the utility of cross-coupling in a multi-step synthesis to build the core thieno[2,3-b]pyridine structure itself, which can then be further functionalized.

Similarly, Hiyama cross-coupling reactions have been utilized for the functionalization of chlorothienopyridine isomers. For example, 7-chlorothieno[3,2-b]pyridine (B1354074) has been shown to react with various silylacetylenes in the presence of a palladium catalyst to yield 7-alkynylthieno[3,2-b]pyridine derivatives. mdpi.com This highlights the versatility of different cross-coupling methods in modifying the thienopyridine scaffold.

The following table summarizes examples of advanced cross-coupling reactions involving thienopyridine systems.

Electrophilic Aromatic Substitution on the Thieno[2,3-b]pyridine Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic systems. The regioselectivity of EAS on the thieno[2,3-b]pyridine core is influenced by the electron-donating and electron-withdrawing nature of the fused rings and any existing substituents. total-synthesis.com

The thieno[2,3-b]pyridine system consists of an electron-rich thiophene ring fused to a relatively electron-deficient pyridine ring. utexas.edulibretexts.org This electronic disparity dictates that electrophilic attack will preferentially occur on the thiophene ring. Within the thiophene ring, the C2 and C3 positions are the most likely sites for substitution. Theoretical studies and experimental evidence suggest that the C2 position is generally more reactive towards electrophiles than the C3 position in unsubstituted thieno[2,3-b]pyridine.

However, the presence of substituents can alter this preference. For instance, an activating group on the thiophene ring will further enhance its reactivity and direct incoming electrophiles. Conversely, deactivating groups will decrease the ring's nucleophilicity. total-synthesis.com In the case of this compound, the chlorine atom is a deactivating group, yet it directs incoming electrophiles to the ortho and para positions.

Bromination of thieno[2,3-b]pyridin-3-amine, an analogue of this compound, at the 5-position is achieved through electrophilic aromatic substitution. smolecule.com This indicates that even with a substituent at the 3-position, electrophilic attack can be directed to the pyridine ring under certain conditions, although this is less common.

The Vilsmeier-Haack reaction, a mild method for formylation of activated aromatic compounds, has been used to introduce a formyl group onto the thieno[2,3-b]pyridine nucleus. thieme-connect.comresearchgate.net The reaction of N-protected 3-acetyl-2-aminothiophenes with the Vilsmeier-Haack reagent can lead to the formation of 4-chloro-3-formylthieno[2,3-b]pyridines, demonstrating electrophilic substitution on the newly formed pyridine ring. researchgate.net

The following table provides examples of electrophilic aromatic substitution reactions on thieno[2,3-b]pyridine derivatives.

Novel and Unusual Transformations

Beyond conventional reactions, this compound and its derivatives can undergo novel and unusual transformations, leading to the formation of complex polycyclic systems.

An interesting and unusual reaction of thieno[2,3-b]pyridine derivatives is oxidative dimerization. For example, the oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides with sodium hypochlorite (B82951) (bleach) results in the formation of dimeric pyrrolo[2',3':4,5]thieno[2,3-b]pyridines. acs.orgresearchgate.net This reaction proceeds through a proposed mechanism involving the cleavage of N-H and C(2)=C(3) bonds and the formation of new sigma bonds, leading to a highly complex and stereoselective product. acs.orgnih.gov The reaction is noteworthy as it does not involve the oxidation of the pyridine nitrogen or the sulfur atom. acs.orgnih.gov Two possible mechanistic pathways have been proposed for this transformation. nih.gov

Annulation and cyclization reactions are powerful tools for constructing extended fused heterocyclic systems from the thieno[2,3-b]pyridine core. These reactions often involve the intramolecular cyclization of a pre-functionalized thieno[2,3-b]pyridine derivative.

For instance, the Gould-Jacobs reaction can be employed to construct a pyridine ring onto a thiophene precursor, thereby forming the thieno[2,3-b]pyridine system. igi-global.com Similarly, intramolecular cyclization of enamino diesters can produce thieno[3,2-b]pyridine (B153574) derivatives. igi-global.com

More complex tetracyclic systems can be synthesized through intramolecular cyclization of appropriately substituted thieno[2,3-b]pyridines. For example, refluxing a substituted thieno[2,3-b]pyridine in a high-boiling solvent like diphenyl ether can induce cyclization to form a new fused ring. rsc.org Subsequent reactions, such as chlorination with phosphorus oxychloride, can further functionalize the newly formed polycyclic system. rsc.org

These strategies are crucial for the synthesis of complex, multi-ring structures with potential applications in medicinal chemistry and materials science, such as the synthesis of neocryptolepine (B1663133) analogues. rsc.org

Advanced Spectroscopic and Crystallographic Characterization of 3 Chlorothieno 2,3 B Pyridine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone technique for the unambiguous structural determination of 3-chlorothieno[2,3-b]pyridine derivatives. Through a combination of one-dimensional and two-dimensional NMR experiments, a comprehensive understanding of the molecular framework can be achieved.

Comprehensive 1H and 13C NMR Spectral Assignment

The chemical shifts observed in ¹H and ¹³C NMR spectra are fundamental for the initial structural assessment of this compound derivatives. The electronic environment of each proton and carbon atom, influenced by the fused ring system and various substituents, dictates its resonance frequency.

For instance, in a series of 4-chloro-thieno[2,3-b]pyridine derivatives, the protons on the pyridine (B92270) ring typically appear as doublets in the aromatic region of the ¹H NMR spectrum. thieme-connect.com In 4-chloro-2,3-dimethylthieno[2,3-b]pyridine, these protons resonate at δ 8.37 and 7.48 ppm with a coupling constant of 5.1 Hz in DMSO-d₆. thieme-connect.com The methyl groups attached to the thiophene (B33073) ring show distinct singlets at δ 3.33 and 2.53 ppm. thieme-connect.com Similarly, for 4-chloro-3-methyl-2-propylthieno[2,3-b]pyridine in CDCl₃, the pyridine protons are observed at δ 8.31 and 7.24 ppm (J = 5.1 Hz), while the propyl and methyl protons have characteristic shifts. thieme-connect.com

The ¹³C NMR spectra provide further structural confirmation. For 4-chloro-2,3-dimethylthieno[2,3-b]pyridine, the carbon signals are assigned as follows: δ 160.8, 145.8, 136.7, 135.6, 129.8, 125.3, and 121.2 for the heterocyclic core, and δ 14.3 and 13.7 for the methyl carbons. thieme-connect.com In the case of 3-amino-5-bromo-4,6-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide, the ¹³C NMR spectrum in DMSO-d₆ shows a characteristic set of signals for the aromatic carbons and the carbonyl group. tandfonline.com

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for Selected this compound Derivatives

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
4-Chloro-2,3-dimethylthieno[2,3-b]pyridine thieme-connect.comDMSO-d₆8.37 (d, J=5.1 Hz, 1H), 7.48 (d, J=5.1 Hz, 1H), 3.33 (s, 3H), 2.53 (s, 3H)160.8, 145.8, 136.7, 135.6, 129.8, 125.3, 121.2, 14.3, 13.7
4-Chloro-3-methyl-2-propylthieno[2,3-b]pyridine thieme-connect.comCDCl₃8.31 (d, J=5.1 Hz, 1H), 7.24 (d, J=5.1 Hz, 1H), 2.86 (t, J=7.6 Hz, 2H), 2.60 (s, 3H), 1.80-1.76 (m, 2H), 1.04 (t, J=7.4 Hz, 3H)162.0, 145.2, 141.4, 137.9, 130.9, 125.3, 121.0, 30.4, 24.2, 14.7, 13.8
3-Amino-5-bromo-N-(4-chlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide tandfonline.comDMSO-d₆9.63 (s, 1H), 7.71-7.73 (d, 2H), 7.37-7.39 (d, 2H), 7.07 (s, 2H), 2.89 (s, 3H), 2.70 (s, 3H)164.4, 158.0, 157.4, 149.3, 144.7, 138.1, 128.7, 127.7, 124.7, 123.2, 121.3, 98.9, 27.0, 20.4

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy) is used to identify proton-proton couplings. For example, in the low-temperature NMR spectra of certain dimeric pyrrolo[2',3':4,5]thieno[2,3-b]pyridines, COSY experiments helped assign signals of the para-substituted benzene (B151609) ring. acs.orgnih.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. In the study of 2-ethoxy-4,6-dimethyl-N-(4-methylphenyl)-3-oxo-2,3-dihydrothieno[2,3-b]pyridine-2-carboxamide, HSQC was crucial for assigning the carbons in the heterocyclic core. acs.orgnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which can be used to determine stereochemistry and conformation. In a study of fused thieno[2,3-b]pyridines, NOESY experiments showed cross-peaks that corroborated a ring inversion process. researchgate.net

Variable Temperature NMR Studies for Conformational Dynamics (e.g., C-N bond rotation)

Variable temperature (VT) NMR studies are employed to investigate dynamic processes such as conformational changes and restricted rotations. For a series of ring-fused aminothiophenes, dynamic ¹H NMR spectroscopy was used to determine the rotational barrier of the amino group. researchgate.netsemanticscholar.org In another study on dimeric pyrrolo[2',3':4,5]thieno[2,3-b]pyridines, VT-NMR revealed that at low temperatures (≤ -40 °C), the intramolecular rotation of an aryl fragment along the N-Ar bond is slow. acs.orgnih.gov As the temperature increases, the signals broaden and eventually coalesce, allowing for the calculation of kinetic and activation parameters for the rotamerization process. acs.orgnih.gov These studies provide critical information on the flexibility and conformational preferences of these molecules, which can be essential for understanding their biological activity. semanticscholar.org

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful tool for determining the precise molecular weight and elemental composition of a compound, as well as for elucidating its fragmentation pathways, which can provide further structural confirmation.

Precise Molecular Weight Determination

HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental formula of a molecule. For several 4-chloro-thieno[2,3-b]pyridine derivatives, HRMS (ESI) was used to confirm their composition. For example, the calculated mass for [C₉H₈ClNS + H]⁺ of 4-chloro-2,3-dimethylthieno[2,3-b]pyridine is 198.0139, and the found mass was 198.0141, confirming the elemental formula. thieme-connect.com

Interactive Data Table: HRMS Data for Selected this compound Derivatives

CompoundFormulaCalculated Mass (m/z)Found Mass (m/z)Ion
4-Chloro-2,3-dimethylthieno[2,3-b]pyridine thieme-connect.comC₉H₈ClNS198.0139198.0141[M+H]⁺
4-Chloro-3-methyl-2-propylthieno[2,3-b]pyridine thieme-connect.comC₁₁H₁₂ClNS226.0452226.0456[M+H]⁺
4-Chloro-3-methyl-2-pentylthieno[2,3-b]pyridine thieme-connect.comC₁₃H₁₆ClNS254.0765254.0770[M+H]⁺
4-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta mdpi.comresearchgate.netthieno[2,3-b]pyridine (B153569) thieme-connect.comC₁₂H₁₂ClNS238.0452238.0458[M+H]⁺

Elucidation of Fragmentation Pathways

The fragmentation patterns observed in mass spectrometry provide valuable structural information. In electron ionization (EI) mass spectrometry, the fragmentation of radical cations often occurs in predictable ways. libretexts.org For even-electron ions generated by techniques like electrospray ionization (ESI), fragmentation typically follows the "even-electron rule," favoring the loss of neutral molecules. mdpi.com While specific fragmentation pathways for this compound itself are not extensively detailed in the reviewed literature, studies of related compounds offer insights. For instance, the mass spectra of certain 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamide derivatives revealed fragment ions corresponding to [M – 2Ar–N═C═O]⁺ and [Ar–N═C═O]⁺. researchcommons.org The fragmentation of a bond can proceed through either homolytic or heterolytic cleavage, with the resulting fragments providing clues about the original molecular structure. whitman.edu Understanding these fragmentation patterns is crucial for the structural elucidation of novel derivatives within this chemical class.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. In the study of this compound derivatives, IR spectra reveal characteristic absorption bands that confirm the presence of key structural motifs.

For instance, in a series of synthesized 3-amino-5-bromo-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamides, the IR spectra consistently showed absorption bands corresponding to N-H and NH2 stretching vibrations in the range of 3493–3178 cm⁻¹. cu.edu.eg The presence of a carbonyl (C=O) group from the amide functionality was confirmed by a strong absorption band between 1635–1631 cm⁻¹. cu.edu.eg Similarly, for (3-amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone derivatives, the NH2 group appeared in the 3495–3234 cm⁻¹ region, while the C=O group was observed at a lower frequency of 1616–1595 cm⁻¹, which may be due to intramolecular hydrogen bonding with the adjacent amino group and conjugation. cu.edu.eg

In other derivatives, such as those incorporating a nitrile (CN) group, a characteristic absorption band appears around 2223-2218 cm⁻¹. arkat-usa.org For ester derivatives, the carbonyl (CO) stretch is typically found near 1725-1702 cm⁻¹. arkat-usa.org The IR spectrum of 1-amino-8,8-dimethyl-5-morpholin-4-yl-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carbonitrile displayed characteristic bands for amino and nitrile groups at 3482, 3349, 3249 cm⁻¹ and 2191 cm⁻¹, respectively. arkat-usa.org

These vibrational frequencies provide direct evidence for the successful incorporation of various functional groups onto the this compound scaffold during synthesis.

Table 1: Characteristic Infrared (IR) Frequencies for Functional Groups in this compound Derivatives

Functional GroupVibration TypeWavenumber (cm⁻¹)Reference
Amino (NH₂) / Amine (NH)Stretching3493 - 3178 cu.edu.eg
Carbonyl (Amide C=O)Stretching1635 - 1631 cu.edu.eg
Carbonyl (Ketone C=O)Stretching1616 - 1595 cu.edu.eg
Nitrile (CN)Stretching2223 - 2218 arkat-usa.org
Carbonyl (Ester CO)Stretching1725 - 1702 arkat-usa.org

X-ray Crystallography for Solid-State Structural Analysis

X-ray diffraction studies on various thieno[2,3-b]pyridine derivatives have revealed detailed insights into their molecular geometry. For example, the crystal structure of 3-amino-4,6-dimethyl-thieno[2,3-b]pyridine-2-carbonitrile shows that the molecule is nearly planar, with a very small dihedral angle of 1.38(4)° between the thiophene and pyridine rings. nih.gov This planarity is a common feature in many thieno[2,3-b]pyridine derivatives and is thought to contribute to their biological activity by allowing for effective intermolecular interactions. mdpi.comresearchgate.net

In the case of 3-amino-N-benzyl-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide, the thieno[2,3-b]pyridine core is not perfectly planar with its substituents. It forms a dihedral angle of 10.57(12)° with the fluorophenyl ring and a much larger angle of 83.87(5)° with the phenyl ring of the benzyl (B1604629) group. nih.gov Intramolecular hydrogen bonds, such as N—H⋯S and N—H⋯O, help to stabilize this specific conformation. nih.gov

The planarity of the thieno[2,3-b]pyridine system has been consistently observed in various derivatives. researchgate.net However, computational studies using Density Functional Theory (DFT) on some thieno[2,3-b]pyridine-thiazole hybrids have suggested that these molecules can deviate from a planar conformation. arabjchem.org

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of intermolecular forces. These interactions are crucial as they can influence physical properties like solubility and melting point, which are important for drug development. mdpi.com

For many thieno[2,3-b]pyridine derivatives, hydrogen bonding and π-π stacking are the dominant intermolecular interactions. In the crystal structure of 3-amino-4,6-dimethyl-thieno[2,3-b]pyridine-2-carbonitrile, molecules are linked by N-H⋯N hydrogen bonds. nih.gov Additionally, π-π stacking interactions are observed between adjacent pyridine and thiophene rings, with a centroid-centroid distance of 3.537 Å, forming layers parallel to the ab plane. nih.gov

The planarity of the thieno[2,3-b]pyridine core facilitates these strong intermolecular attractive forces, leading to tight crystal packing. mdpi.com This extensive planarity allows for significant intermolecular stacking, which has been proposed as a reason for the poor aqueous solubility of some of these compounds. researchgate.net In another example, 3-amino-N-benzyl-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide, the crystal packing is stabilized by weak N—H⋯N and N—H⋯O hydrogen bonds, as well as π–π stacking interactions between the fluorophenyl rings of adjacent molecules, with a centroid–centroid distance of 3.648(10) Å. nih.gov The study of these packing motifs is essential for understanding the solid-state properties of these compounds and for designing derivatives with improved pharmaceutical profiles. mdpi.com

Table 2: Crystallographic Data and Intermolecular Interactions for Selected Thieno[2,3-b]pyridine Derivatives

CompoundKey Geometric FeatureDominant Intermolecular InteractionsReference
3-Amino-4,6-dimethyl-thieno[2,3-b]pyridine-2-carbonitrileNearly planar (dihedral angle 1.38°)N-H⋯N hydrogen bonds, π-π stacking (3.537 Å) nih.gov
3-Amino-N-benzyl-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamideNon-planar substituent orientationN-H⋯N and N-H⋯O hydrogen bonds, π-π stacking (3.648 Å) nih.gov
General 3-Amino-2-arylcarboxamido-thieno[2,3-b]pyridinesExtensive planarityIntermolecular stacking, hydrogen bonds mdpi.comresearchgate.net

While X-ray crystallography provides a static picture of a molecule's conformation in the solid state, the conformation in solution can differ due to the freedom of rotation around single bonds. Comparing solid-state data with solution-state data, often obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, is important for a complete understanding of a molecule's behavior.

For some thieno[2,3-e]tetrazolo[1,5-c]pyrimidines, a related class of compounds, X-ray crystallography showed they exist exclusively in the tetrazolo tautomeric form in the crystalline state. scielo.br However, in solution, an equilibrium between the tetrazolo and azido (B1232118) tautomers is observed. scielo.br This highlights that the solid-state conformation is not always representative of the structure in solution.

For thieno[2,3-b]pyridine derivatives, the rigid, planar nature of the fused ring system suggests that the core structure is likely to be similar in both solution and the solid state. However, flexible side chains attached to this core can adopt different conformations. Computational studies, such as those using DFT, can help to predict the preferred conformations in the gas phase or in solution, which can then be compared to the experimental solid-state structure. arabjchem.org For example, while X-ray studies often show a high degree of planarity, DFT calculations for some thieno[2,3-b]pyridine derivatives have indicated a deviation from this planar conformation, suggesting that the solution-state structure might be more flexible. arabjchem.org A comprehensive analysis would involve integrating data from both X-ray crystallography and solution-phase techniques like NMR to build a complete picture of the conformational preferences of these molecules.

Computational Chemistry and Quantum Mechanical Investigations of 3 Chlorothieno 2,3 B Pyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of thieno[2,3-b]pyridine (B153569) systems. researchgate.netresearchgate.net DFT calculations allow for the exploration of electronic structure, reactivity, and spectroscopic parameters, offering a molecular-level understanding that complements experimental findings. researchgate.nettandfonline.com

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO energy gap)

Frontier Molecular Orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the electronic behavior and reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. wuxibiology.com

Theoretical calculations, often performed at the B3LYP/6-311G(d,p) level, reveal that the HOMO and LUMO orbitals in related heterocyclic systems are typically localized around the aromatic rings. For some thieno[2,3-b]pyridine derivatives, the HOMO-LUMO energy gap has been calculated to be significant, indicating high stability. For instance, a study on a related thieno[3,2-b]thiophene (B52689) derivative reported a HOMO-LUMO gap of 5.13 eV. acs.org In another case involving a pyrano-thienopyridine derivative, a lower FMO energy gap (ΔEH-L) was observed. researchgate.net The reactivity and electronic properties can be influenced by substituents on the thienopyridine core. The introduction of different functional groups can alter the energy levels of the HOMO and LUMO, thereby tuning the electronic characteristics of the molecule. d-nb.info

Calculated FMO Properties of Thieno[2,3-b]pyridine Derivatives
DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)Methodology
2,5-di(thien-2-yl)thieno[3,2-b]thiophene-5.85-0.725.13B3LYP/6-31G(d) acs.org
Pyrano-thienopyridine derivative 8N/AN/ALowest among tested derivativesDFT/B3LYP researchgate.net
Iron(III) Porphyrin ComplexN/AN/A0.9042B3LYP/6-311G(d,p)

Molecular Electrostatic Potential (MESP) Surface Mapping for Reactive Site Prediction

Molecular Electrostatic Potential (MESP) surface mapping is a valuable computational tool for predicting the reactive sites of a molecule by visualizing the charge distribution. tandfonline.com The MESP map illustrates regions of positive (electron-deficient) and negative (electron-rich) electrostatic potential, which are susceptible to nucleophilic and electrophilic attack, respectively.

For halogenated pyridine (B92270) derivatives, MESP calculations can identify regions of positive and negative charge accumulation, providing insights into potential reaction sites and intermolecular interactions. In the case of 3-Chlorothieno[2,3-b]pyridine, the nitrogen atom of the pyridine ring and the sulfur atom of the thiophene (B33073) ring are expected to be regions of negative potential, making them likely sites for electrophilic attack. Conversely, the carbon atoms attached to the electron-withdrawing chlorine atom would exhibit a positive potential, indicating susceptibility to nucleophilic attack. DFT calculations on related thienopyridine regioisomers have shown significant differences in their MESP, which correlate with their predicted pKa values. chemrxiv.org

Global and Local Chemical Reactivity Descriptors

Studies on related heterocyclic systems have utilized these descriptors to understand their chemical behavior. For instance, the chemical hardness, calculated from the HOMO-LUMO energy gap, indicates the molecule's resistance to change in its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. The electrophilicity index quantifies the ability of a molecule to accept electrons. These descriptors are crucial for predicting the outcomes of chemical reactions and understanding the stability of molecules.

Conformational Landscape Exploration and Energy Barriers

The biological activity and reactivity of a molecule are often dictated by its three-dimensional conformation. Computational methods allow for the exploration of the conformational landscape, identifying stable conformers and the energy barriers for interconversion between them.

For derivatives of thieno[2,3-b]pyridine, conformational analysis has been performed to understand their structural flexibility. d-nb.info For example, in a study of 4-(phenylamino)thieno[2,3-b]pyridine derivatives, the rotation around the C4-N single bond was investigated, revealing four energy minima. The most stable conformers were found at dihedral angles of approximately ±30°, where the nitrogen lone pair delocalizes into the thienopyridine ring. The energy barrier for rotation is influenced by the nature of substituents on the phenyl ring. d-nb.info Similarly, the rotation around other single bonds, such as the C4-C5 bond in ester derivatives, has been analyzed, with energy barriers for interconversion being on the order of a few kcal/mol. d-nb.info In a separate study on a complex polyheterocyclic system derived from 3-aminothieno[2,3-b]pyridine-2-carboxamides, the activation energy for intramolecular rotation was determined through dynamic NMR studies and was found to be influenced by the substituents on the aromatic ring. acs.org

In Silico Prediction and Validation of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational methods can accurately predict spectroscopic parameters such as NMR chemical shifts and IR vibrational frequencies, which serve as a powerful tool for validating experimentally determined structures.

DFT calculations have been successfully used to predict the vibrational frequencies of pyridine and thiophene derivatives. elixirpublishers.commdpi.com For instance, the characteristic C-Cl stretching vibrations in chlorinated pyridines are predicted to appear in the fingerprint region of the IR spectrum. Pyridine ring vibrations are typically observed between 1400-1600 cm⁻¹. Theoretical calculations for a related pyridine-2,6-dicarbonyl dichloride showed excellent agreement between the computed and experimental IR and Raman spectra. elixirpublishers.com

Similarly, NMR chemical shifts can be predicted with good accuracy. In a study of polyheterocyclic ensembles derived from 3-aminothieno[2,3-b]pyridines, the chemical shifts in the ¹H and ¹³C NMR spectra were analyzed and correlated with the molecular structure, confirming the proposed connectivity and stereochemistry. acs.org

Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for a Pyridine Derivative
Vibrational ModeExperimental (IR)Experimental (Raman)Calculated (B3LYP/6-311+G(d,p))
C=O stretching-1781, 17451784, 1740 elixirpublishers.com
C=N ring stretching14481449N/A elixirpublishers.com
C-N stretching11841188N/A elixirpublishers.com
C-Cl stretching754, 741741N/A elixirpublishers.com

Theoretical Prediction and Elucidation of Reaction Mechanisms and Pathways

Quantum mechanical calculations are invaluable for elucidating reaction mechanisms by mapping the potential energy surface and identifying transition states and intermediates. This provides a detailed understanding of the reaction pathway and the factors that control it.

For thieno[2,3-b]pyridine systems, theoretical studies can shed light on various reactions. For example, the mechanism of chlorination of a thieno-pyridine ring using a Vilsmeier-Haack reagent has been proposed to proceed through the formation of an iminium salt intermediate. rsc.org In another instance, the oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides was investigated, with the proposed mechanism involving the cleavage of N-H and C(2)=C(3) bonds and the formation of new σ-bonds, without the involvement of the pyridine nitrogen or sulfur atoms in the oxidation. acs.org Furthermore, DFT calculations have been employed to investigate the transition state structures and energy barriers in reactions involving thieno[3,2-b]pyridine (B153574) derivatives, such as in enantioselective acylation reactions. nih.gov These computational studies are instrumental in rationalizing experimental observations and in designing new synthetic strategies.

Computational Mapping of Transition States and Reaction Coordinate Analysis

The elucidation of reaction mechanisms is a cornerstone of chemical synthesis. Computational chemistry offers the ability to map the entire energy landscape of a chemical reaction, including the high-energy, transient structures known as transition states (TS). For a molecule like this compound, these methods can predict how it will react with other reagents.

Density Functional Theory (DFT) is a primary quantum mechanical tool used for this purpose. researchgate.net By applying DFT, researchers can model the geometric and electronic structure of reactants, products, and the transition state that connects them. For example, in studies of related thienopyridine isomers, DFT has been successfully employed to perform transition state analysis. nih.gov The process involves locating the saddle point on the potential energy surface that corresponds to the TS. This structure is characterized by having a single imaginary frequency in its vibrational analysis, which corresponds to the motion along the reaction coordinate.

Reaction Coordinate Analysis involves mapping the energetic pathway from reactants to products, passing through the transition state. This provides a detailed profile of the energy changes throughout the transformation. For instance, the Vilsmeier-Haack reaction, a common method for formylating and chlorinating heterocyclic rings, involves several intermediates and transition states. rsc.orgresearchgate.net A computational study of this reaction on the thieno[2,3-b]pyridine core would involve calculating the energy of each step, identifying the rate-determining transition state, and visualizing the atomic motions that lead to bond formation and cleavage. rsc.org Although a specific study on this compound's reaction coordinates is not widely published, the principles are well-established from research on analogous systems. researchgate.netnih.gov

Table 1: Hypothetical DFT Data for a Nucleophilic Aromatic Substitution Transition State

This table illustrates typical data obtained from a DFT calculation for the transition state of a hypothetical reaction where a nucleophile (Nu⁻) attacks the C3 carbon of this compound.

ParameterValueDescription
Activation Energy (Ea) 18.5 kcal/molThe energy barrier that must be overcome for the reaction to occur.
Imaginary Frequency -350 cm⁻¹The single negative frequency confirming the structure as a true transition state.
Key Bond Distances
C3-Cl Bond Length2.15 ÅThe bond being broken is elongated compared to the ground state.
C3-Nu Bond Length2.20 ÅThe new bond being formed is not yet complete.
Dihedral Angle (S-C2-C3-N) 178.5°Shows the near-planarity of the ring system during the reaction.

Kinetic and Thermodynamic Profiling of Transformations

Beyond identifying the reaction pathway, computational methods can quantify the kinetic and thermodynamic favorability of a chemical transformation. Kinetics, the study of reaction rates, is directly related to the activation energy (the energy of the transition state relative to the reactants). Thermodynamics, which governs the position of chemical equilibrium, is determined by the relative energies of the reactants and products.

For thienopyridine derivatives, conformational analysis is an important aspect of thermodynamic profiling. d-nb.info Molecules can often exist in several different spatial arrangements (conformers), and computational methods can determine their relative stabilities. In a study on a related 4-(phenylamino)thieno[2,3-b]pyridine derivative, computational analysis was used to explore the potential energy surface for rotation around key single bonds, identifying the most stable conformers. d-nb.info This is crucial as the reactivity and biological activity of a molecule can depend on its preferred three-dimensional shape. By calculating these properties, chemists can predict reaction outcomes, optimize reaction conditions (e.g., temperature), and understand why certain products are formed over others.

Table 2: Example Thermodynamic Profile for a Hypothetical Isomerization Reaction

This table shows a sample thermodynamic profile for the conversion of this compound to a hypothetical, less stable isomer, as would be calculated using a method like DFT.

Thermodynamic QuantityReactant (3-Chloro...)Transition StateProduct (Isomer)Overall (Δ_rxn)
Enthalpy (ΔH, kcal/mol) 0.0+25.2+5.7+5.7
Entropy (TΔS, kcal/mol) 0.0-1.5+0.5+0.5
Gibbs Free Energy (ΔG, kcal/mol) 0.0+26.7 (ΔG‡)+5.2+5.2

Retrosynthetic Analysis through Computational Pathway Prediction

Retrosynthesis is the process of deconstructing a target molecule into simpler, commercially available precursors. nih.gov Traditionally a task for expert chemists, this process is now being augmented and automated by computational tools. These tools use vast databases of known chemical reactions to propose plausible synthetic routes.

Modern approaches to computational retrosynthesis often employ deep learning and artificial intelligence. nih.gov One prominent technique treats chemical reactions as a language translation problem, where a "sequence-to-sequence" (seq2seq) model "translates" a product molecule's structure (often represented as a SMILES string) into a set of reactant molecules. nih.gov These models are trained on millions of reactions from chemical literature and can predict disconnections with high accuracy.

For a target like this compound, a computational retrosynthesis tool would analyze its structure and suggest key bond cleavages. For instance, it might propose a disconnection of the thiophene ring from the pyridine ring, suggesting a cyclization reaction as the final step. Alternatively, it might identify the C-Cl bond as a key functional group that could be installed late in the synthesis. While these programs have achieved impressive accuracy, a key challenge remains in ensuring that the predicted reactants and reactions are chemically valid and practical. nih.govnih.gov These tools serve as powerful brainstorming aids, helping chemists to explore a wider range of synthetic possibilities. nih.gov

Advanced Computational Modeling Techniques for Thienopyridine Systems

The application of computational modeling to thienopyridine systems extends far beyond reaction mechanics into materials science and drug discovery. Advanced techniques allow for the prediction of a wide range of molecular properties.

Density Functional Theory (DFT) remains a foundational method, widely used to explain the structural, spectral, and electronic properties of thienopyridine molecules. mdpi.com Functionals like B3LYP are frequently chosen to predict energetic and electronic properties with high precision. mdpi.comtandfonline.com These calculations can determine frontier molecular orbital (FMO) energies (HOMO and LUMO), which are critical for understanding electronic transitions and reactivity. researchgate.net For example, such methods have been used to design novel thienopyridine-based dyes for solar cells, optimizing their light-harvesting capabilities. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) is another powerful technique, particularly in drug discovery. cdri.res.in QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By building these models for thienopyridine derivatives, researchers can predict the activity of new, unsynthesized molecules and prioritize the most promising candidates for synthesis. cdri.res.in

Furthermore, in silico methods like molecular docking are used to predict how thienopyridine-based ligands will bind to biological targets such as proteins or enzymes. researchgate.net These simulations place the ligand into the active site of the receptor and score the interaction, providing insights into the binding mode and affinity. researchgate.net This is invaluable for designing potent and selective inhibitors for therapeutic targets. The combination of QSAR, molecular docking, and DFT provides a comprehensive computational workflow for the rational design of new thienopyridine-based functional molecules. cdri.res.inresearchgate.net

Role of 3 Chlorothieno 2,3 B Pyridine As a Synthetic Building Block and for Material Science Applications

Precursor in the Synthesis of Complex Polyheterocyclic Architectures

The thieno[2,3-b]pyridine (B153569) core is a privileged scaffold found in numerous biologically active compounds and functional materials. igi-global.com 3-Chlorothieno[2,3-b]pyridine, in particular, serves as an excellent precursor for the synthesis of more complex, fused polyheterocyclic systems. The chlorine atom at the 3-position provides a reactive handle for various synthetic transformations, enabling the annulation of additional rings onto the thieno[2,3-b]pyridine framework.

One common strategy involves the reaction of 3-aminothieno[2,3-b]pyridine-2-carboxamides, which can be derived from chloro-substituted precursors, with various electrophilic reagents. These reactions can lead to the formation of diverse heterocyclic systems. For instance, reactions with one-carbon electrophiles like carbon disulfide or ethyl chloroformate can be employed to construct fused pyrimidine (B1678525) rings. researchgate.net Similarly, the reaction of 3-amino-1H-pyrazolo[3,4-d]thieno[2,3-b]pyridine with 1,3-dicarbonyl compounds results in the formation of the thieno[3'',2'':5',6']pyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine ring system. researchgate.net

The Vilsmeier-Haack reagent has also proven to be a valuable tool in elaborating the thieno[2,3-b]pyridine core. Treatment of N-protected 3-acetyl-2-aminothiophenes with this reagent can yield 4-chloro-3-formylthieno[2,3-b]pyridine derivatives. researchgate.netthieme-connect.com These formylated products are themselves versatile intermediates for the construction of further heterocyclic rings. researchgate.net The strategic use of such reactions allows for the controlled and often regioselective synthesis of intricate polyheterocyclic architectures with potential applications in medicinal chemistry and materials science.

Scaffold for the Development of Functionalized Heterocycles

The inherent reactivity of the C-Cl bond in this compound makes it an ideal scaffold for introducing a wide array of functional groups through various cross-coupling and substitution reactions. This functionalization is crucial for fine-tuning the electronic, photophysical, and biological properties of the resulting molecules.

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for modifying the thieno[2,3-b]pyridine core. For example, Suzuki cross-coupling reactions with a range of (hetero)arylboronic acids have been successfully employed to synthesize 3-(hetero)aryl substituted thieno[2,3-b]pyridines. researchgate.net This approach allows for the introduction of diverse aromatic and heteroaromatic moieties, significantly expanding the chemical space accessible from the starting chloro-substituted scaffold.

Furthermore, nucleophilic aromatic substitution (SNAr) reactions provide a straightforward method for introducing nitrogen, oxygen, and sulfur nucleophiles at the 3-position. The reaction of 4-chlorothieno[2,3-b]pyridine-5-carbonitrile (B1354171) with aminoalkylphosphoramidates proceeds via SNAr to yield the corresponding phosphoramidate (B1195095) derivatives in good yields. researchgate.net Similarly, amination of ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate with various aromatic amines has been used to generate a library of thieno[2,3-b]pyridine-5-carboxylate analogs. igi-global.com

The ability to selectively functionalize the thieno[2,3-b]pyridine scaffold at the 3-position, and potentially other positions through further synthetic manipulations, underscores its importance as a versatile platform for developing novel heterocycles with tailored properties for a variety of applications.

Applications in Organic Electronic Materials Research

Derivatives of thieno[2,3-b]pyridine have shown significant promise in the field of organic electronics, particularly as components of hole-transporting materials (HTMs) and fluorophores. The thieno[2,3-b]pyridine core offers good environmental stability and tunable electronic properties, which are desirable characteristics for these applications. grafiati.com

Hole-Transporting Materials: The planar structure and electron-rich nature of the thieno[2,3-b]pyridine system make it a suitable candidate for facilitating the transport of positive charge carriers (holes) in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). While specific examples focusing solely on this compound derivatives as the primary HTM are still emerging, the broader class of thieno[2,3-b]thiophenes and related fused systems have demonstrated high charge carrier mobilities. researchgate.netacs.org The functionalization of the thieno[2,3-b]pyridine core allows for the optimization of HOMO energy levels to better align with other materials in a device, a critical factor for efficient charge injection and transport.

Fluorophores: The thieno[2,3-b]pyridine scaffold is also an excellent platform for the design of novel fluorophores with tunable emission properties. By introducing various electron-donating and electron-withdrawing groups onto the core structure, the absorption and emission wavelengths, as well as the fluorescence quantum yield, can be precisely controlled. colab.ws For instance, a series of fluorophores based on the thieno[2,3-b]pyridine framework have been synthesized, exhibiting emission in the yellow-green region of the spectrum. colab.ws The photophysical properties of these compounds were found to be sensitive to the electronic nature of the substituents and the polarity of the solvent. colab.ws This tunability makes thieno[2,3-b]pyridine-based fluorophores attractive for applications in sensing, bioimaging, and as emitters in OLEDs.

The research in this area highlights the potential of the thieno[2,3-b]pyridine scaffold in developing next-generation organic electronic materials.

Synthesis of Ligands for Transition Metal Catalysis

The thieno[2,3-b]pyridine framework can be incorporated into the structure of polydentate ligands for transition metal catalysis. The nitrogen atom of the pyridine (B92270) ring and potentially other donor atoms introduced through functionalization can coordinate to a metal center, creating a stable complex that can catalyze a variety of organic transformations.

While the direct use of this compound as a ligand is less common, its derivatives serve as valuable precursors for more complex ligand systems. For example, the synthesis of ligands containing the 2,6-bis(imino)pyridine moiety often involves the functionalization of pyridine-based precursors. unam.mx By analogy, this compound could be used to synthesize novel ligands where the thieno[2,3-b]pyridine unit imparts specific steric and electronic properties to the resulting metal complex. These properties can influence the activity, selectivity, and stability of the catalyst.

The development of new ligands is a cornerstone of advancements in transition metal catalysis. The structural rigidity and tunable electronic nature of the thieno[2,3-b]pyridine scaffold make it an intriguing platform for the design of innovative ligands for a range of catalytic applications, including cross-coupling reactions, polymerization, and asymmetric synthesis. Further research in this area is expected to unlock the full potential of thieno[2,3-b]pyridine-based ligands in catalysis. semanticscholar.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-chlorothieno[2,3-b]pyridine, and how can intermediates be characterized?

  • Methodological Answer : Synthesis typically involves cyclization reactions starting from substituted pyridine precursors. For example, 2-chloro-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile has been used as a versatile building block to construct thieno[2,3-b]pyridine scaffolds via reaction with sulfur-containing reagents . Key intermediates are characterized using NMR (¹H/¹³C), mass spectrometry (MS), and elemental analysis to confirm structural integrity .

Q. How can researchers validate the purity and structural identity of this compound derivatives?

  • Methodological Answer : Purity is assessed via HPLC or GC-MS, while structural confirmation relies on spectroscopic techniques:

  • NMR : Assigns proton and carbon environments (e.g., distinguishing chlorine substituents) .
  • X-ray crystallography : Resolves bond angles and crystallographic packing (applied in related thieno[2,3-b]pyridine derivatives) .
  • IR spectroscopy : Identifies functional groups like C-Cl stretches (~550–600 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, halogen replacement) influence the bioactivity of this compound?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare analogs:

  • Chlorine vs. methyl groups : Chlorine at the 3-position enhances electrophilicity, improving enzyme inhibition (e.g., IC₅₀ values reduced by ~40% compared to methyl-substituted analogs) .
  • Ring hybridization : Fusing thiophene with pyridine increases planar rigidity, enhancing binding to kinase targets .
  • Data-driven approach : Use combinatorial libraries and high-throughput screening to map substituent effects .

Q. What mechanistic insights explain this compound’s role as a kinase inhibitor?

  • Methodological Answer :

  • In vitro assays : Measure inhibition of kinases (e.g., FGFR1) using fluorescence polarization or ADP-Glo™ assays .
  • Molecular docking : Simulations (e.g., AutoDock Vina) predict binding modes, showing chlorine’s role in hydrophobic pocket interactions .
  • Kinetic studies : Determine inhibition constants (Kᵢ) via Lineweaver-Burk plots .

Q. How can computational modeling optimize the physicochemical properties of this compound derivatives?

  • Methodological Answer :

  • QSPR models : Predict solubility/logP using descriptors like polar surface area and ClogP .
  • DFT calculations : Analyze electron density to guide substituent selection (e.g., electron-withdrawing groups improve metabolic stability) .
  • MD simulations : Assess protein-ligand stability over nanosecond timescales .

Q. How should researchers resolve contradictions in reported bioactivity data for thieno[2,3-b]pyridine analogs?

  • Methodological Answer :

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and endpoint measurements (e.g., IC₅₀ vs. EC₅₀) .
  • Meta-analysis : Pool data from multiple studies using tools like RevMan to identify outliers .
  • Control experiments : Verify compound stability under assay conditions (e.g., pH, temperature) .

Q. What strategies improve the aqueous solubility of this compound for in vivo studies?

  • Methodological Answer :

  • Prodrug design : Introduce phosphate or PEG groups to enhance hydrophilicity .
  • Co-solvent systems : Use DMSO/PBS mixtures (<5% DMSO) to maintain solubility without cytotoxicity .
  • Crystal engineering : Modify crystal packing via co-crystallization with succinic acid .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.